Desmethyl Nizatidine

Catalog No.
S591289
CAS No.
82586-78-5
M.F
C₁₁H₁₉N₅O₂S₂
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Nizatidine

CAS Number

82586-78-5

Product Name

Desmethyl Nizatidine

IUPAC Name

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

Molecular Formula

C₁₁H₁₉N₅O₂S₂

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3

InChI Key

QDLSRAPBCBFIQC-UHFFFAOYSA-N

SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Synonyms

N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine;

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Drug Discovery

One of the most actively researched areas involving N-2-Mdmn is its potential as a therapeutic agent. Studies have shown that N-2-Mdmn may interact with specific cellular pathways involved in various diseases, including:

  • Neurodegenerative diseases: N-2-Mdmn has been shown to exhibit neuroprotective effects in models of Alzheimer's disease and Parkinson's disease []. Further research is needed to determine its efficacy and safety in human clinical trials.
  • Cancer: Studies suggest that N-2-Mdmn may possess anti-cancer properties by targeting specific signaling pathways involved in tumor growth and survival []. More research is required to fully understand its potential as a cancer therapeutic.

Other Research Applications

Beyond its potential as a therapeutic agent, N-2-Mdmn is also being investigated for its applications in other scientific fields:

  • Environmental remediation: N-2-Mdmn's ability to bind to certain environmental pollutants suggests its potential use in bioremediation efforts []. Further research is necessary to determine its effectiveness and feasibility in real-world applications.
  • Material science: The unique properties of N-2-Mdmn are being explored for potential applications in developing novel materials with specific functionalities. This research is still in its early stages, but it holds promise for future advancements in material science.

Desmethyl Nizatidine is chemically identified by the formula C₁₁H₁₉N₅O₂S₂ and has a molecular weight of 317.43 g/mol. It serves as the primary active metabolite of Nizatidine and retains a portion of its pharmacological activity. Specifically, it exhibits approximately 61% of the activity of Nizatidine concerning its effect on gastric acid secretion stimulated by histamine . This compound belongs to a class of drugs known as H2-receptor antagonists, which are utilized to reduce stomach acid production.

  • Mdm2 binds to p53, preventing it from activating genes that control cell division and apoptosis (programmed cell death). Mdm2 inhibitors are designed to disrupt this interaction, allowing p53 to function normally and potentially suppress tumor growth [].
  • Mdm2 itself isn't inherently dangerous. However, some Mdm2 inhibitors might have side effects or toxicity. Research on these is ongoing [].

Desmethyl Nizatidine undergoes various chemical transformations typical for secondary amines. It can participate in nitrosation reactions, leading to the formation of nitrosamines under specific conditions. Such reactions involve the interaction between nitrites and secondary amines . The sulfoxide derivative of Desmethyl Nizatidine has been noted to be inactive in biological assays .

The biological activity of Desmethyl Nizatidine is primarily linked to its role as a competitive antagonist at the histamine H2 receptors located on gastric parietal cells. Its mechanism involves blocking the action of histamine, thereby inhibiting gastric acid secretion . Studies have shown that Desmethyl Nizatidine can effectively reduce gastric acid output and has cytoprotective effects against gastric lesions induced by various agents .

Synthesis of Desmethyl Nizatidine can be achieved through several methods. One notable approach involves the total synthesis from precursor compounds using standard organic synthesis techniques such as refluxing with isopropanol hydrochloride and monitoring the reaction via thin-layer chromatography . The synthesis process typically emphasizes achieving high purity and yield.

Desmethyl Nizatidine's primary application lies in its use as a therapeutic agent for conditions associated with excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). Its efficacy in reducing gastric secretions makes it valuable in clinical settings where managing acid-related disorders is crucial.

Research indicates that Desmethyl Nizatidine interacts with various biological systems primarily through its action on histamine receptors. It does not significantly stimulate receptors in isolated smooth or cardiac muscle preparations, indicating a selective mechanism of action focused on gastric tissues . Additionally, prolonged use may influence Vitamin B12 absorption due to altered gastric acidity levels .

Desmethyl Nizatidine shares structural and functional similarities with other H2-receptor antagonists. Below is a comparison table highlighting its uniqueness against similar compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
NizatidineHighCompetitive antagonist at H2 receptorsActive metabolite
CimetidineModerateCompetitive antagonist at H2 receptorsKnown for drug interactions
FamotidineModerateCompetitive antagonist at H2 receptorsMore potent than Cimetidine
RanitidineModerateCompetitive antagonist at H2 receptorsWithdrawn due to contamination issues

XLogP3

1.1

UNII

9X29GQN4HV

Wikipedia

N2-monodesmethylnizatidine

Dates

Last modified: 08-15-2023

Explore Compound Types